molecular formula C17H24ClN3O2 B14675787 4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride CAS No. 33048-51-0

4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride

Cat. No.: B14675787
CAS No.: 33048-51-0
M. Wt: 337.8 g/mol
InChI Key: WILBIGLTPJBGGT-UHFFFAOYSA-N
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Description

4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride is a synthetic organic compound that belongs to the pyridazinone class Compounds in this class are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the morpholinoethyl group: This step involves the alkylation of the pyridazinone core with a morpholinoethyl halide under basic conditions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or morpholinoethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-6-phenyl-3(2H)-pyridazinone: Lacks the morpholinoethyl and methyl groups.

    4,5-Dihydro-4-methyl-6-phenyl-3(2H)-pyridazinone: Lacks the morpholinoethyl group.

    4,5-Dihydro-4-methyl-2-(2-piperidinoethyl)-6-phenyl-3(2H)-pyridazinone: Contains a piperidinoethyl group instead of a morpholinoethyl group.

Uniqueness

The presence of the morpholinoethyl group in 4,5-Dihydro-4-methyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride imparts unique chemical and biological properties, potentially enhancing its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

33048-51-0

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

4-methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-4,5-dihydropyridazin-3-one;hydrochloride

InChI

InChI=1S/C17H23N3O2.ClH/c1-14-13-16(15-5-3-2-4-6-15)18-20(17(14)21)8-7-19-9-11-22-12-10-19;/h2-6,14H,7-13H2,1H3;1H

InChI Key

WILBIGLTPJBGGT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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